6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
CAS No.: 443955-31-5
Cat. No.: VC2268145
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443955-31-5 |
|---|---|
| Molecular Formula | C9H9NO2S |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one |
| Standard InChI | InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) |
| Standard InChI Key | FDHINJNZZCOWOA-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(S1)C=CC(=C2)CO |
| Canonical SMILES | C1C(=O)NC2=C(S1)C=CC(=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
6-(Hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-one represents a functionalized benzothiazine derivative with a hydroxymethyl group at the 6-position of the benzothiazine ring system. The compound belongs to the larger class of 2H-benzo[b] thiazin-3(4H)-ones, which feature a fused heterocyclic structure containing both sulfur and nitrogen atoms in the ring system. The basic structural framework consists of a benzene ring fused to a six-membered heterocyclic ring containing sulfur and nitrogen atoms, with a ketone group at position 3 .
The compound is characterized by several key identifiers that define its chemical identity, as presented in the following table:
The hydroxymethyl substituent at position 6 distinguishes this compound from other benzothiazine derivatives and contributes significantly to its chemical properties, potentially affecting its solubility, reactivity, and biological activity. The presence of this functional group introduces hydrogen bonding capabilities that can influence the compound's interactions with biological targets and its pharmacokinetic properties .
Structural Analogues and Comparative Analysis
6-(Hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-one is part of a broader family of benzothiazine derivatives that share the common 2H-benzo[b] thiazin-3(4H)-one scaffold but differ in their substituents. Several structural analogues have been identified and studied more extensively, providing context for understanding the potential properties and applications of the hydroxymethyl derivative.
Comparison with Key Structural Analogues
The structural differences between these analogues significantly influence their chemical properties and potential biological activities. For instance, the hydroxymethyl group in 6-(Hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-one introduces hydrogen bonding donor and acceptor sites, potentially enhancing solubility and specific biological interactions compared to the acetyl analogue .
The 6-nitro derivative has been more extensively studied and is known to have distinct chemical properties. Its synthesis involves refluxing 2-chloro-5-nitroaniline with methyl 2-mercaptoacetate in the presence of sodium hydroxide, resulting in a yield of approximately 11%. This compound exhibits characteristic spectroscopic properties, with an LC/MS retention time of 0.790 min and a mass spectral peak at m/z 211 [M+H]⁺ .
Spectroscopic and Analytical Characterization
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structural arrangement and electronic environment of the compound
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Mass Spectrometry: Expected to show a molecular ion peak around m/z 196 [M+H]⁺, with fragmentation patterns characteristic of the benzothiazine scaffold
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Infrared Spectroscopy: Would reveal characteristic absorptions for functional groups including the hydroxyl (3200-3600 cm⁻¹), carbonyl (approximately 1680-1700 cm⁻¹), and C-S stretching vibrations
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X-ray Crystallography: Could provide definitive confirmation of the three-dimensional structure and packing arrangements in the solid state
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